2-(4-Methoxyphenyl)pentanenitrile
Description
Contextual Significance of Aryl Nitriles and Methoxy-Substituted Aromatic Compounds in Synthetic Chemistry
Aryl nitriles are a class of organic compounds characterized by a cyano (-C≡N) group attached to an aromatic ring. They are of paramount importance in organic synthesis due to the versatility of the nitrile group, which can be transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones. This makes aryl nitriles valuable intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, dyes, and herbicides. The nitrile group's strong electron-withdrawing nature also influences the reactivity of the aromatic ring to which it is attached.
Methoxy-substituted aromatic compounds, also known as aryl ethers, are prevalent in natural products and have been increasingly incorporated into synthetic pharmaceuticals by medicinal chemists. nih.govimperial.ac.uk The methoxy (B1213986) group (-OCH3) can significantly influence a molecule's physicochemical properties, such as its ability to bind to biological targets, its solubility, and its metabolic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govimperial.ac.uk The presence of a methoxy group on an aromatic ring can affect its electronic properties, typically acting as an electron-donating group through resonance, which can direct and activate the ring for certain types of reactions. chemicalbook.com Small functional groups like the methoxy group can have a profound impact on the interaction of a molecule with protein binding pockets. drugbank.com
The combination of these two functionalities in 2-(4-Methoxyphenyl)pentanenitrile results in a molecule with a unique set of properties and potential applications, particularly as a building block in the synthesis of more complex chemical structures.
Historical Overview of Chemical Investigations Pertaining to Nitriles and Aryl Ether Scaffolds
The investigation of nitriles dates back to the 18th century. In 1782, Carl Wilhelm Scheele first synthesized hydrogen cyanide, the simplest nitrile. ontosight.aichemicalbook.com The first organic nitriles, benzonitrile (B105546) and propionitrile, were prepared in the 1830s by Friedrich Wöhler, Justus von Liebig, and Théophile-Jules Pelouze. ontosight.aichemicalbook.com A significant advancement in nitrile synthesis was the Kolbe nitrile synthesis, developed by Hermann Kolbe, which involves the reaction of an alkyl halide with a metal cyanide. chemicalbook.com This method, along with others like the Sandmeyer reaction for preparing aryl nitriles from diazonium salts, laid the foundation for the synthesis of a wide array of nitrile-containing compounds. ontosight.aichemicalbook.com
The history of aryl ether synthesis is similarly rich, with the Williamson ether synthesis, developed by Alexander Williamson in 1850, being a cornerstone of this field. researchgate.net This reaction, which typically involves the reaction of an alkoxide with a primary alkyl halide, was instrumental in understanding the structure of ethers. researchgate.net While the classical Williamson synthesis is more suited for alkyl ethers, modifications and alternative methods have been developed for the synthesis of aryl ethers, which are crucial components in many biologically active molecules. researchgate.netgoogle.comnist.gov
The following table provides a summary of key historical developments in the chemistry of nitriles and aryl ethers:
| Date | Development | Key Scientists | Significance |
| 1782 | First synthesis of hydrogen cyanide. ontosight.aichemicalbook.com | C. W. Scheele | Discovery of the simplest nitrile. ontosight.aichemicalbook.com |
| 1811 | Preparation of pure hydrogen cyanide. ontosight.aichemicalbook.com | J. L. Gay-Lussac | Enabled further study of its properties. ontosight.aichemicalbook.com |
| 1832 | First preparation of benzonitrile. ontosight.aichemicalbook.com | F. Wöhler & J. von Liebig | Synthesis of the first aromatic nitrile. ontosight.aichemicalbook.com |
| 1834 | Synthesis of propionitrile. ontosight.aichemicalbook.com | T.-J. Pelouze | Early example of an aliphatic nitrile. ontosight.aichemicalbook.com |
| 1850 | Development of the Williamson ether synthesis. researchgate.net | A. Williamson | A fundamental reaction for ether formation. researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)pentanenitrile |
InChI |
InChI=1S/C12H15NO/c1-3-4-11(9-13)10-5-7-12(14-2)8-6-10/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
QYEXJHNAPHRQOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#N)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Methoxyphenyl Pentanenitrile
Traditional Synthetic Routes to the 2-(4-Methoxyphenyl)pentanenitrile Core
Traditional methods for synthesizing this compound often rely on well-established reactions that allow for the direct introduction of the nitrile functional group or the construction of the aliphatic chain.
Methods for Direct Introduction of the Nitrile Functional Group
A primary strategy for synthesizing the target compound involves the direct introduction of a nitrile group onto a pre-existing 4-methoxyphenyl (B3050149) precursor. One common method is the reaction of anisyl alcohol with concentrated hydrochloric acid to form anisyl chloride. This intermediate is then reacted with sodium cyanide in the presence of sodium iodide and dry acetone (B3395972) to yield p-methoxyphenylacetonitrile. orgsyn.org This foundational molecule can then undergo further reactions to introduce the pentyl chain.
Another approach involves the base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde (B134019) with (4-methoxyphenyl)acetonitrile, which results in the formation of a related acrylonitrile (B1666552) derivative. researchgate.net While this specific reaction does not directly yield this compound, it demonstrates the utility of (4-methoxyphenyl)acetonitrile as a key building block for more complex molecules. researchgate.netsigmaaldrich.com
Aliphatic Chain Construction Strategies Coupled with Nitrile Formation
An alternative to direct cyanation is the construction of the aliphatic pentanenitrile chain on the 4-methoxyphenyl ring. This can be achieved through the alkylation of p-methoxyphenylacetonitrile. The acidic proton at the α-position to the nitrile group can be removed by a strong base, creating a carbanion that can then react with an appropriate propyl halide (e.g., propyl bromide or iodide) to form this compound. This method allows for the controlled formation of the C-C bond and the construction of the desired pentyl side chain.
Catalytic Approaches to this compound Synthesis
Modern synthetic chemistry has increasingly turned to catalytic methods to improve the efficiency and selectivity of reactions. These approaches often involve transition-metal catalysts that can facilitate reactions under milder conditions and with greater control over the final product.
Transition-Metal-Catalyzed α-Alkylation of Arylacetonitriles
Transition-metal catalysis offers a powerful tool for the α-alkylation of arylacetonitriles like 4-methoxyphenylacetonitrile (B141487). rsc.org Various transition metals, including iridium, platinum, ruthenium, nickel, cobalt, iron, and manganese, have been shown to catalyze the C-alkylation of methyl-substituted heteroarenes with alcohols through auto-transfer hydrogenative (ATH) reactions. mdpi.com For instance, a blue-light-induced iron-catalyzed chemoselective α-alkylation of arylacetonitriles with alcohols has been reported, providing a sustainable method for forming C-C bonds. rsc.org Similarly, a base-promoted α-alkylation of arylacetonitriles with alcohols has been demonstrated without the need for expensive transition metal complexes. researchgate.net These methods provide a direct and atom-economical route to compounds like this compound by reacting 4-methoxyphenylacetonitrile with propanol (B110389) or a related alcohol.
| Catalyst System | Reactants | Product | Yield | Reference |
| Blue-light/Iron Catalyst | 4-Methoxyphenylacetonitrile, Alcohol | α-Alkylated Arylacetonitrile | Good to Excellent | rsc.org |
| Base (KOtBu) | Phenylacetonitrile (B145931), Benzyl (B1604629) Alcohol | α-Alkylated Phenylacetonitrile | High | researchgate.net |
| [Cp*IrCl2]2 | 2-Methylpyrazine, Benzyl Alcohol | 2-(2-Phenylethyl)pyrazine | Good to Excellent | mdpi.com |
Stereoselective and Asymmetric Synthesis of Chiral Analogues of this compound
The synthesis of chiral molecules is of significant interest, particularly in the pharmaceutical industry, as different enantiomers of a compound can have vastly different biological activities. mdpi.comslideshare.netddugu.ac.in Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. youtube.com
For a molecule like this compound, which has a chiral center at the second carbon of the pentane (B18724) chain, stereoselective synthesis would be crucial for producing enantiomerically pure samples. This can be achieved using chiral catalysts, chiral auxiliaries, or chiral reagents. slideshare.netddugu.ac.inyoutube.com For example, the asymmetric synthesis of 2-arylpiperazines has been accomplished starting from phenacyl bromides, featuring a CBS reduction to create optically enriched compounds. nih.gov This highlights a strategy that could be adapted for the asymmetric synthesis of this compound.
The use of chiral phase-transfer catalysts in the alkylation of N-(arylmethylene)glycine ethyl esters has been shown to produce chiral α-amino acids with high enantioselectivity. mdpi.com A similar approach, using a chiral phase-transfer catalyst for the alkylation of 4-methoxyphenylacetonitrile with a propyl halide, could potentially yield one enantiomer of this compound in excess. Organocatalysis, using chiral organic molecules to catalyze reactions, also presents a viable metal-free alternative for asymmetric synthesis. mdpi.com
| Method | Key Feature | Potential Application | Reference |
| Chiral Reagents/Catalysts | Use of optically active reagents or catalysts to induce chirality. | Asymmetric alkylation of 4-methoxyphenylacetonitrile. | youtube.com |
| Chiral Pool Synthesis | Starting from naturally occurring chiral molecules. | Using a chiral precursor to build the target molecule. | ddugu.ac.in |
| Asymmetric Phase-Transfer Catalysis | Use of a chiral catalyst to control stereochemistry in a two-phase system. | Enantioselective alkylation of an arylacetonitrile. | mdpi.com |
| CBS Reduction | Use of a chiral oxazaborolidine catalyst for stereoselective reduction. | Asymmetric reduction of a ketone precursor to a chiral alcohol, which can then be converted to the nitrile. | nih.gov |
Enantioselective Formation of the Stereogenic Center at C2
The creation of the single stereogenic center at the C2 position of this compound requires a synthetic approach capable of differentiating between two enantiotopic faces of a prochiral precursor. A key strategy for this transformation is the enantioselective α-alkylation of the parent nitrile, 4-methoxyphenylacetonitrile. This method involves the deprotonation of the acidic α-carbon followed by reaction with a propyl electrophile in the presence of a chiral catalyst.
Chiral Phase-Transfer Catalysis (PTC) is a particularly effective method for this purpose. phasetransfer.combuchler-gmbh.com In this approach, a chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids, is used to shuttle an anionic species from an aqueous or solid phase into an organic phase where the reaction with the electrophile occurs. phasetransfer.combuchler-gmbh.com The chiral environment provided by the catalyst directs the approach of the electrophile, resulting in the preferential formation of one enantiomer.
For the synthesis of this compound, the reaction would involve the alkylation of 4-methoxyphenylacetonitrile with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). The success of the asymmetric induction relies on the formation of a tightly bound ion pair between the catalyst and the enolate of the nitrile, which sterically blocks one face from the incoming electrophile. phasetransfer.com Catalysts such as N-benzylcinchonidinium chloride or more advanced "Maruoka" catalysts are known to provide high enantioselectivity in such alkylations. phasetransfer.com The use of inorganic bases like sodium hydroxide (B78521) or potassium hydroxide in a biphasic system (e.g., toluene/water) makes this a practical and environmentally benign option. buchler-gmbh.com
Table 1: Proposed Enantioselective Synthesis via Phase-Transfer Catalysis
| Parameter | Description | Reference |
| Starting Material | 4-Methoxyphenylacetonitrile | phasetransfer.com |
| Alkylating Agent | 1-Propyl bromide or 1-Propyl iodide | nih.gov |
| Catalyst Type | Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid-derived) | phasetransfer.combuchler-gmbh.com |
| Base | 50% aq. NaOH or KOH | buchler-gmbh.comnih.gov |
| Solvent System | Toluene or Toluene/Water Biphasic System | nih.gov |
| Key Principle | Formation of a chiral ion pair between the catalyst and the nitrile enolate, guiding the stereoselective approach of the propyl halide. | phasetransfer.com |
Recent advances have also demonstrated that nickel-catalyzed enantioselective alkylations of carbonyl derivatives using racemic Reformatsky reagents (α-zincated carbonyl compounds) can be highly effective. nih.govnih.gov This principle, which mitigates issues of uncatalyzed background reactions seen with highly basic alkali-metal enolates, could potentially be adapted for nitrile substrates. nih.gov
Diastereoselective Control in Related Pentanenitrile Derivatives
When a molecule contains more than one stereocenter, the control of the relative stereochemistry between them becomes a critical synthetic challenge. While this compound itself is chiral but does not have diastereomers, examining related structures provides insight into controlling diastereoselectivity in pentanenitrile derivatives.
A common reaction where such control is crucial is the Knoevenagel condensation, which forms a new carbon-carbon double bond. organic-chemistry.org Subsequent reactions can then create one or more new stereocenters relative to an existing one. A study by Clemens et al. details a one-pot method combining a Knoevenagel condensation with a Corey-Chaykovsky cyclopropanation to produce diastereomerically pure aryl cyclopropylnitriles. nih.govacs.org This sequence demonstrates that the geometry of the α,β-unsaturated nitrile formed in the Knoevenagel step can direct the stereochemical outcome of the subsequent cyclopropanation.
In another example, the synthesis of substituted chromenopyrrolidinones from amino acid-derived nitriles showcases the challenges of maintaining stereochemical integrity. buchler-gmbh.com The synthesis involved a Knoevenagel-transesterification sequence followed by a palladium-catalyzed cyclization. A key finding was that reaction conditions, including the use of acid, could lead to racemization, compromising the enantiomeric excess of the product. buchler-gmbh.com This highlights the sensitivity of the stereocenter adjacent to the nitrile group.
Strategies to control diastereoselectivity often rely on the steric influence of existing chiral centers or the use of chiral catalysts and reagents to govern the approach of reactants to a prochiral center. For instance, in a Knoevenagel condensation, the choice of catalyst and reaction conditions can influence the E/Z selectivity of the resulting alkene, which in turn can dictate the facial selectivity of a subsequent addition reaction. nih.govresearchgate.net
Table 2: Diastereoselective Synthesis of Aryl Cyclopropylnitriles
| Reaction Sequence | Description | Key Outcome | Reference |
| Step 1: Knoevenagel Condensation | Reaction of an aryl acetonitrile (B52724) with an aldehyde. | Forms an α,β-unsaturated nitrile intermediate. | nih.govacs.org |
| Step 2: Corey-Chaykovsky Cyclopropanation | Reaction of the intermediate with a sulfonium (B1226848) ylide. | Diastereoselective formation of a cyclopropane (B1198618) ring. | nih.govacs.org |
| Overall Process | One-pot, operationally simple method. | Yields diastereomerically pure products as a racemic mixture. | nih.govacs.org |
Modern and Sustainable Synthetic Methodologies
Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign processes. For the synthesis of nitriles like this compound, several green technologies are applicable.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating. tandfonline.com The technique utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating.
For nitrile synthesis, microwave irradiation has been successfully applied to the Rosenmund–von Braun reaction, where an aryl halide is converted to an aryl nitrile using copper cyanide (CuCN). tandfonline.com Studies show that reaction times can be reduced from over 10 hours with conventional heating to just 20-30 minutes under microwave irradiation, while maintaining comparable yields. tandfonline.com Solvents with high boiling points and polarity, such as N-methylpyrrolidinone (NMP), are particularly effective as they couple efficiently with microwaves. tandfonline.com This approach could be applied to synthesize the precursor 4-methoxyphenylacetonitrile from 4-methoxybenzyl halide.
Furthermore, microwave-assisted protocols have been developed for various multicomponent reactions, demonstrating broad applicability and significant improvements in green chemistry metrics like Process Mass Intensity (PMI) and E-factor. nih.govnih.govacs.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 10 - 18 hours | 20 - 30 minutes | tandfonline.com |
| Energy Input | Conductive heating, slow and inefficient | Direct dielectric heating, rapid and uniform | |
| Yield | Good | Comparable or improved | tandfonline.com |
| Green Metrics | Higher PMI and E-Factor | Lower PMI and E-Factor | N/A |
| Applicability | Broad | Broad, especially for polar reactants/solvents | nih.govacs.org |
Application of Deep Eutectic Solvents and Green Catalysis in Nitrile Chemistry
Green catalysis focuses on using catalysts that are efficient, selective, recyclable, and environmentally benign. rsc.orgrsc.org This principle is often combined with the use of green solvents, such as Deep Eutectic Solvents (DES). DES are mixtures of two or more solid components (usually a quaternary ammonium salt and a hydrogen-bond donor) that form a liquid at or near room temperature. researchgate.net They are attractive alternatives to volatile organic compounds due to their low toxicity, biodegradability, low cost, and high recyclability.
In nitrile synthesis, DES can act as both the solvent and a catalyst. researchgate.net For instance, a one-pot synthesis of aryl nitriles from benzyl alcohols has been developed using a DES composed of choline (B1196258) chloride and p-toluenesulfonic acid. This system, in the presence of TEMPO, facilitates the aerobic oxidation of the alcohol to an aldehyde, followed by condensation with hydroxylamine (B1172632) hydrochloride to yield the nitrile under mild conditions. researchgate.net This transition-metal-free process is highly atom-economical and environmentally friendly.
The α-alkylation of nitriles with alcohols, a "borrowing hydrogen" methodology, is another example of green catalysis. rsc.org This process, often catalyzed by heterogeneous cobalt or ruthenium nanoparticles, avoids the use of stoichiometric alkyl halides and generates water as the only byproduct. rsc.org Such a method could be envisioned for the direct synthesis of this compound from 4-methoxyphenylacetonitrile and propanol.
Continuous Flow Synthesis for Enhanced Efficiency
Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a reactor, rather than in a traditional batch-wise fashion. This technology offers significant advantages in terms of safety (small reaction volumes), scalability (production by operating for longer times), efficiency (superior heat and mass transfer), and reproducibility. nih.gov
Several flow-based methods for nitrile synthesis have been reported. One approach enables the direct preparation of nitriles from carboxylic acids using acetonitrile as both a reagent and a supercritical solvent at high temperatures and pressures, without the need for any catalyst. A protocol has also been developed for a cyanide-free synthesis of aryl nitriles from ketones using p-tosylmethyl isocyanide (TosMIC) in a rapid (1.5-minute residence time) and scalable flow process. nih.gov This van Leusen reaction provides a safer alternative to traditional methods that use highly toxic cyanide salts.
Another flow process involves the catalytic oxidative dehydrogenation of amines to nitriles using air as the oxidant and a solid RuO₂/Al₂O₃ catalyst. These examples showcase the versatility of flow chemistry in producing nitriles through safer, more efficient, and scalable manufacturing processes.
Table 4: Examples of Continuous Flow Methodologies for Nitrile Synthesis
| Starting Material | Reagents/Catalyst | Key Advantage | Reference |
| Carboxylic Acids | Acetonitrile (supercritical) | Catalyst-free, direct conversion | N/A |
| Ketones | TosMIC, NaOtBu | Cyanide-free, rapid reaction, scalable | nih.gov |
| Primary Amines | Air, RuO₂/Al₂O₃ catalyst | Uses air as a green oxidant | N/A |
Reactivity and Chemical Transformations of 2 4 Methoxyphenyl Pentanenitrile
Chemical Reactions Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is a versatile site for chemical reactions, participating in hydrolysis, reduction, and various nucleophilic additions.
The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid. chemguide.co.uk The reaction of 2-(4-methoxyphenyl)pentanenitrile with water is negligible under neutral conditions but can be effectively catalyzed by either acid or base. chemguide.co.ukstackexchange.com
Under acidic conditions, such as heating with aqueous hydrochloric acid, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon, facilitating attack by water. lumenlearning.com The reaction proceeds through the intermediate 2-(4-methoxyphenyl)pentanamide to ultimately yield 2-(4-methoxyphenyl)pentanoic acid and an ammonium (B1175870) salt. chemguide.co.ukmasterorganicchemistry.com
In alkaline hydrolysis, the nitrile is heated with an aqueous solution of a base like sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. This process initially forms the corresponding amide, which is then hydrolyzed to the salt of the carboxylic acid (e.g., sodium 2-(4-methoxyphenyl)pentanoate) and ammonia. chemguide.co.uk To obtain the free carboxylic acid from the basic hydrolysis, a final acidification step is required. chemguide.co.uk It is possible to halt the reaction at the amide stage through controlled hydrolysis, for instance, by using specific reagents or carefully managing the reaction pH. stackexchange.com
Table 1: Conditions for Hydrolysis of the Nitrile Group
| Catalyst | Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| Acid | Dilute HCl, Heat | 2-(4-Methoxyphenyl)pentanamide | 2-(4-Methoxyphenyl)pentanoic acid |
The nitrile group can be selectively reduced to a primary amine, 2-(4-methoxyphenyl)pentan-1-amine, using various reducing agents. This transformation is crucial for the synthesis of biologically relevant amines. organic-chemistry.org
A common method involves the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) in a suitable ether solvent. libretexts.org The reaction mechanism involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org An initial addition forms an imine anion, which then accepts a second hydride to form a dianion intermediate that yields the primary amine upon aqueous workup. libretexts.org
Alternative and milder methods have also been developed. For example, diisopropylaminoborane, in the presence of catalytic lithium borohydride, can efficiently reduce both aliphatic and aromatic nitriles to primary amines in high yields. organic-chemistry.org Another advanced method is the catalytic hydrogenation over a heterogeneous catalyst, such as polysilane/SiO₂-supported palladium, which can be performed under continuous-flow conditions. nih.gov This latter method is noted for its high selectivity and catalyst longevity. nih.gov
Table 2: Reagents for Selective Nitrile Reduction
| Reagent System | Conditions | Product | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent, followed by H₂O workup | 2-(4-Methoxyphenyl)pentan-1-amine | Standard, powerful reducing agent. libretexts.org |
| Diisopropylaminoborane / cat. LiBH₄ | THF, Room Temp or Reflux | 2-(4-Methoxyphenyl)pentan-1-amine | Mild and chemoselective method. organic-chemistry.org |
The electrophilic carbon atom of the nitrile group is susceptible to attack by strong carbon nucleophiles, such as those found in Grignard and organolithium reagents. This reaction provides a powerful method for carbon-carbon bond formation, leading to the synthesis of ketones after a hydrolysis step. masterorganicchemistry.com
When this compound is treated with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), the organometallic compound adds to the carbon-nitrogen triple bond. This addition forms a new carbon-carbon bond and produces an intermediate imine salt. This intermediate is stable under the anhydrous reaction conditions. Subsequent hydrolysis of the imine salt with aqueous acid yields a ketone. masterorganicchemistry.com A key advantage of this two-step process is that the ketone product is only formed during the aqueous workup, preventing it from reacting further with the highly reactive organometallic reagent.
For example, the reaction of this compound with methylmagnesium bromide, followed by acidic hydrolysis, would yield 1-(4-methoxyphenyl)-1-acetylbutane.
The nitrile group can participate in cycloaddition reactions, a key strategy for constructing heterocyclic rings. researchgate.net A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. nih.gov In this type of reaction, the nitrile itself does not act as the 1,3-dipole. Instead, it can be converted into a nitrile oxide, which then readily reacts with dipolarophiles like alkenes or alkynes. nih.govresearchgate.net The reaction of a nitrile oxide with an alkene produces a 2-isoxazoline ring, while reaction with an alkyne yields an isoxazole. nih.gov
Another significant cycloaddition is the reaction of nitriles with azides to form tetrazoles. This reaction, often catalyzed by a Lewis acid, involves the [3+2] cycloaddition of the azide (B81097) anion to the nitrile group. researchgate.net These reactions highlight the potential of the nitrile moiety in this compound to serve as a building block for more complex heterocyclic structures.
Transformations of the Aliphatic Pentane (B18724) Backbone
The carbon atom positioned between the electron-withdrawing nitrile group and the methoxyphenyl ring (the α-carbon) is activated. The hydrogen atom attached to this carbon is acidic and can be removed by a suitable strong base (e.g., sodium amide or lithium diisopropylamide) to generate a carbanion.
This carbanion is a potent nucleophile and can react with various electrophiles, allowing for the introduction of new functional groups at this position. A common application is the alkylation of the α-carbon. The reaction of the carbanion with an alkyl halide (R-X) would result in the formation of a new carbon-carbon bond, leading to a more substituted α-aryl nitrile. Such reactions are a cornerstone of synthetic organic chemistry for building molecular complexity.
Alkylation and Substitution Reactions on the Pentane Chain
The pentane chain of this compound possesses a particularly reactive site at the carbon atom alpha to both the phenyl ring and the nitrile group (C2). The protons attached to this benzylic carbon are acidic due to the electron-withdrawing effect of the adjacent nitrile group and the stabilizing effect of the phenyl ring on the resulting carbanion. wikipedia.org This acidity allows for deprotonation by a strong base to form a resonance-stabilized nitrile anion. wikipedia.orgencyclopedia.pub
This nucleophilic anion can then undergo alkylation reactions with various electrophiles, such as alkyl halides, to introduce new substituents at the C2 position. The choice of base is crucial, with common options including alkali metal amides (e.g., sodium amide, NaNH₂) or organolithium reagents (e.g., butyllithium). wikipedia.org However, a significant challenge in the alkylation of nitriles with available alpha-protons is the potential for polyalkylation, where more than one alkyl group is added. wikipedia.orgencyclopedia.pub Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to favor mono-alkylation.
The general scheme for the alkylation of benzylic nitriles is as follows:
Deprotonation: A strong base removes the acidic alpha-proton to form a nitrile anion.
Nucleophilic Attack: The nitrile anion attacks an alkyl halide (or another suitable electrophile) in an SN2 reaction to form a new carbon-carbon bond.
Iron-catalyzed α-alkylation of nitriles with primary alcohols has also been developed as an alternative, proceeding through a hydrogen-borrowing pathway. liv.ac.uk Furthermore, copper-catalyzed cross-coupling of aryl acetonitriles with benzyl (B1604629) alcohols provides another route to α-alkylated nitriles. acs.orgorganic-chemistry.org
Reactions of the Methoxy-Substituted Phenyl Ring
The 4-methoxyphenyl (B3050149) group is an activated aromatic system, prone to a variety of substitution and modification reactions.
Electrophilic Aromatic Substitution Reactions
The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. youtube.comquora.com This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which increases the electron density of the benzene (B151609) ring, particularly at the positions ortho and para to the methoxy group. libretexts.orgvedantu.comvedantu.com Consequently, electrophiles will preferentially attack at the C2 and C4 positions (or C3 and C5 relative to the pentanenitrile substituent).
Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Expected Major Products |
| Halogenation | Br₂ in Acetic Acid | 2-(2-Bromo-4-methoxyphenyl)pentanenitrile and 2-(3-Bromo-4-methoxyphenyl)pentanenitrile |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 2-(4-Methoxy-2-nitrophenyl)pentanenitrile and 2-(4-Methoxy-3-nitrophenyl)pentanenitrile researchgate.net |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 2-(2-Acyl-4-methoxyphenyl)pentanenitrile and 2-(3-Acyl-4-methoxyphenyl)pentanenitrile youtube.comtamu.edu |
It is important to note that Friedel-Crafts reactions on highly activated rings like anisole (B1667542) can sometimes be too vigorous, and milder catalysts may be required. stackexchange.com Additionally, strong Lewis acids like aluminum chloride can potentially cause demethylation of the methoxy group under certain conditions. stackexchange.com
Modifications of the Methoxy Group
The methoxy group itself can be chemically modified, most commonly through cleavage to yield the corresponding phenol (B47542). This demethylation is a key transformation in natural product synthesis and for introducing new functionalities. acs.org
Several reagents can effect the cleavage of aryl methyl ethers:
Strong Acids: Reagents like hydrogen bromide (HBr) or hydrogen iodide (HI) can cleave the ether bond, typically via an SN2 mechanism at the methyl group. youtube.com
Lewis Acids: Aluminum chloride (AlCl₃) is effective for demethylating aryl methyl ethers, particularly when an electron-withdrawing group is present ortho to the methoxy group. researchgate.netresearchgate.net
Thiolates: Sodium thiolates, sometimes generated in situ, can also be used for demethylation under milder conditions. acs.orgnih.gov Electron-withdrawing substituents on the aromatic ring can enhance the efficiency of this reaction. acs.org
Biocatalysis: Oxygen-independent demethylation using enzymes like veratrol-O-demethylase offers a regioselective and mild alternative. acs.org
Cross-Coupling Reactions on the Aromatic System
While the aromatic ring of this compound is not inherently functionalized with a typical leaving group for cross-coupling (like a halide or triflate), modern methods are expanding the scope of these powerful C-C and C-N bond-forming reactions to include aryl ethers.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction typically couples an organoboron compound with an organic halide or triflate. libretexts.orgyoutube.com While direct coupling of aryl ethers is challenging, they can sometimes be used as substrates, though they are generally less reactive than the corresponding halides. libretexts.orguwindsor.ca
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org Like the Suzuki coupling, the direct use of aryl ethers as substrates is not standard but can be achieved under specific conditions. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org The development of specialized ligands has enabled the use of more challenging substrates, and in some cases, aryl ethers can be employed as coupling partners. acs.org
For these reactions to be applied to this compound, prior functionalization of the aromatic ring, for instance through electrophilic halogenation as described in 3.3.1, would likely be necessary to introduce a suitable leaving group.
Mechanistic Investigations of this compound Transformations
While specific mechanistic studies on this compound are not widely available, the mechanisms of its key transformations can be inferred from well-established principles for related compounds.
Alkylation of the Pentane Chain: The mechanism involves the formation of a resonance-stabilized carbanion (a nitrile anion) upon deprotonation by a strong base. This anion then acts as a nucleophile, attacking an electrophile. For alkylation with benzyl alcohol catalyzed by iron, a proposed mechanism involves a hydrogen-borrowing pathway where the alcohol is first oxidized to the aldehyde, which then undergoes a Knoevenagel condensation with the nitrile, followed by hydrogenation of the resulting olefin intermediate. liv.ac.uk A copper-catalyzed variant is proposed to proceed via a radical mechanism involving a hydrogen atom abstraction from the alcohol. acs.org
Electrophilic Aromatic Substitution: The mechanism proceeds in two main steps. First, the electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.com The positive charge in this intermediate is delocalized, with significant contributions from structures where the charge is ortho and para to the activating methoxy group. In the second, rapid step, a base removes a proton from the carbon bearing the new electrophile, restoring the aromaticity of the ring. byjus.com
Ether Demethylation: With strong acids like HBr or HI, the mechanism is typically an SN2 reaction where the halide ion attacks the methyl group, with the protonated phenol acting as the leaving group. youtube.com
Palladium-Catalyzed Cross-Coupling: The general catalytic cycle for reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-leaving group bond, forming a palladium(II) species. libretexts.orgwikipedia.org
Transmetalation (for Suzuki) or Olefin Insertion (for Heck) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner is brought into the coordination sphere of the palladium.
Reductive Elimination: The two coupled fragments are expelled from the palladium, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst. libretexts.orgwikipedia.org
Advanced Spectroscopic and Analytical Characterization of 2 4 Methoxyphenyl Pentanenitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon resonances and establishes the connectivity of the atoms within the molecule.
The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each unique proton in the molecule. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments.
Proton (¹H) NMR: The expected ¹H NMR spectrum of 2-(4-Methoxyphenyl)pentanenitrile would exhibit distinct signals corresponding to the aromatic, methoxy (B1213986), and aliphatic portions of the molecule. The para-substituted aromatic ring would give rise to a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. The three protons of the methoxy group would appear as a sharp singlet. The proton at the chiral center (C2), being adjacent to both the aromatic ring and the aliphatic chain, would present as a triplet. The propyl side chain would show complex multiplets for the methylene (B1212753) protons and a triplet for the terminal methyl group.
Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum would show a total of 10 distinct signals, as two pairs of aromatic carbons are chemically equivalent due to symmetry. Key signals include the nitrile carbon, the carbons of the aromatic ring (with the oxygen-substituted carbon being the most deshielded), the methoxy carbon, the chiral C2 carbon, and the three carbons of the propyl chain. chemguide.co.uklibretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||
|---|---|---|---|---|
| Assignment | Predicted Shift (ppm) | Multiplicity | Assignment | Predicted Shift (ppm) |
| H-2', H-6' (Aromatic) | ~7.30 | d | C≡N | ~121 |
| H-3', H-5' (Aromatic) | ~6.90 | d | C-4' (Ar-O) | ~159 |
| -OCH₃ | ~3.80 | s | C-1' (Ar-C) | ~131 |
| H-2 (CH-CN) | ~3.75 | t | C-2', C-6' (Ar-CH) | ~128 |
| H-3 (CH₂) | ~1.85 | m | C-3', C-5' (Ar-CH) | ~114 |
| H-4 (CH₂) | ~1.40 | m | -OCH₃ | ~55.2 |
| H-5 (CH₃) | ~0.95 | t | C-2 (CH-CN) | ~38 |
| C-3 (CH₂) | ~36 | |||
| C-4 (CH₂) | ~20 | |||
| C-5 (CH₃) | ~14 |
Note: Predicted values are based on standard chemical shift ranges for the respective functional groups. Actual experimental values may vary based on solvent and other conditions. libretexts.orgresearchgate.netbeilstein-journals.orgmdpi.comchemicalbook.com
2D NMR experiments are crucial for unambiguously assigning the signals predicted in 1D spectra and confirming the molecule's structural framework. mdpi.com
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between H-2 and the methylene protons at H-3, between H-3 and H-4, and between H-4 and the terminal methyl protons (H-5), confirming the integrity of the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal (e.g., H-2, H-3, H-4, H-5, methoxy protons, and aromatic protons) to its corresponding carbon signal (C-2, C-3, C-4, C-5, methoxy carbon, and aromatic carbons), verifying the assignments in Table 1.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. Crucial HMBC correlations would include:
The methoxy protons (-OCH₃) to the aromatic C-4'.
The benzylic proton (H-2) to the nitrile carbon (C≡N) and the aromatic carbons C-1', C-2', and C-6'.
The aromatic protons H-2'/H-6' to C-4' and C-1'.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. For this compound, the most diagnostic absorption would be the sharp, medium-intensity stretch of the nitrile (C≡N) group. ucla.eduuc.edu Other key absorptions include the strong C-O stretches from the anisole (B1667542) moiety, C-H stretches for both aromatic and aliphatic parts, and characteristic aromatic C=C and C-H bending vibrations. vscht.czlibretexts.orglibretexts.org
Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that induce a change in polarizability. The nitrile C≡N stretch is also Raman active and typically appears as a strong, sharp band. researchgate.net The symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum compared to the IR spectrum. Resonance Raman spectroscopy could potentially be used to enhance signals related to the aromatic chromophore. nih.gov
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | Alkyl C-H | 3000 - 2850 | Strong |
| Nitrile Stretch | -C≡N | 2260 - 2240 | Medium, Sharp |
| C=C Stretch (Aromatic) | Ar C=C | 1610, 1515 | Medium-Strong |
| C-O Stretch (Asymmetric) | Ar-O-CH₃ | ~1250 | Strong |
| C-O Stretch (Symmetric) | Ar-O-CH₃ | ~1030 | Strong |
| C-H Out-of-Plane Bend | 1,4-disubstituted Ar | ~830 | Strong |
Note: These are typical frequency ranges. ucla.eduuc.eduvscht.cz
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
HRMS provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₂H₁₅NO. HRMS would confirm this by matching the experimental mass to the calculated exact mass.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would ionize to form a molecular ion (M⁺·), which then undergoes characteristic fragmentation. libretexts.org Key predicted fragmentation pathways include:
Alpha-cleavage: The most favorable fragmentation would likely be the cleavage of the bond between C2 and C3, resulting in the loss of a propyl radical (•C₃H₇, 43 Da). This would form a highly stable resonance-delocalized benzylic cation at m/z [M-43]⁺, which is expected to be the base peak. miamioh.edulibretexts.org
Loss of HCN: A common fragmentation for nitriles is the loss of a neutral hydrogen cyanide molecule (27 Da), leading to a fragment at m/z [M-27]⁺. youtube.com
Benzylic Fragments: Cleavage of the bond between the aromatic ring and C2 could lead to fragments corresponding to the methoxyphenyl cation or related tropylium (B1234903) ions.
X-ray Crystallography for Single-Crystal Structure Determination (if available)
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. To date, there is no publicly available crystal structure for this compound.
If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would yield a three-dimensional model of the molecule. This would confirm the connectivity and provide precise data on bond lengths, bond angles, and torsional angles. For this chiral molecule, crystallographic analysis of a resolved enantiomer would also determine its absolute stereochemistry.
Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)
Chromatographic techniques are essential for separating the compound from impurities and for assessing its purity.
Gas Chromatography (GC): Given its likely volatility and thermal stability, this compound is well-suited for GC analysis. acs.org A capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) coupled with a flame ionization detector (FID) would be effective for quantifying purity. Coupling GC with a mass spectrometer (GC-MS) would allow for the identification of any impurities based on their mass spectra. gcms.czresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity assessment and preparative purification of non-volatile or thermally sensitive compounds. nih.gov A standard method for this compound would involve reversed-phase chromatography on a C18 or C8 column. The mobile phase would typically be a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. The aromatic ring serves as an excellent chromophore for UV detection, likely showing strong absorbance maxima around 225 nm and 275 nm. nih.gov
Computational and Theoretical Studies of 2 4 Methoxyphenyl Pentanenitrile
Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-(4-Methoxyphenyl)pentanenitrile. DFT methods provide a balance between computational cost and accuracy, making them well-suited for molecules of this size. These calculations can precisely determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
A key aspect of these calculations is the analysis of the electronic structure. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. For instance, a smaller HOMO-LUMO gap generally suggests that a molecule will be more reactive.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Parameter | Illustrative Value | Significance |
| Total Energy | -X.XXXX Hartrees | Represents the total electronic energy of the molecule in its optimized geometry. |
| HOMO Energy | -Y.YYY eV | Indicates the energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -Z.ZZZ eV | Indicates the energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | (Y-Z).ZZZ eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | N.NNN Debye | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and would be determined through specific DFT calculations on this compound.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful technique for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, including the structures of any intermediates and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
The determination of transition state geometries and their corresponding energies is a challenging but essential aspect of computational chemistry. nih.gov These calculations provide quantitative data on activation energies, which are directly related to reaction rates. For this compound, this could involve modeling its synthesis, such as the alkylation of 4-methoxyphenylacetonitrile (B141487), or its participation in further chemical transformations. Understanding the transition states in these reactions can help in optimizing reaction conditions to improve yields and selectivity.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties of this compound with a high degree of accuracy, aiding in the interpretation of experimental spectra. For instance, the calculation of nuclear magnetic resonance (NMR) chemical shifts and coupling constants can help in assigning the signals in ¹H and ¹³C NMR spectra to specific atoms within the molecule. This is particularly useful for complex molecules where spectral interpretation can be ambiguous.
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound and to understand the vibrational modes associated with different functional groups. Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule and helping to explain its color and photophysical properties. nih.govdntb.gov.uanih.gov
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter (Illustrative) | Experimental Parameter (Illustrative) |
| ¹³C NMR | Aromatic C: 115-160 ppm; Aliphatic C: 15-40 ppm; CN: ~120 ppm | Consistent with predicted ranges |
| ¹H NMR | Aromatic H: 6.8-7.3 ppm; Aliphatic H: 0.9-3.7 ppm; OCH₃: ~3.8 ppm | Consistent with predicted ranges |
| IR Spectroscopy | C≡N stretch: ~2240 cm⁻¹; C-O stretch: ~1250 cm⁻¹ | C≡N stretch: ~2245 cm⁻¹; C-O stretch: ~1248 cm⁻¹ |
| UV-Vis λmax | ~225 nm, ~275 nm | ~227 nm, ~278 nm |
Note: The values in this table are for illustrative purposes and would be refined through specific calculations and experimental measurements.
Conformational Analysis via Molecular Dynamics Simulations
Due to the presence of several single bonds, this compound can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. Molecular dynamics (MD) simulations are a powerful tool for this purpose. google.com MD simulations model the movement of atoms in a molecule over time, allowing for the exploration of its conformational landscape.
By simulating the molecule's behavior, researchers can identify low-energy conformations and understand how the molecule's shape can change under different conditions. This is crucial as the biological activity or material properties of a molecule can be highly dependent on its conformation. For this compound, conformational analysis would reveal the preferred orientations of the 4-methoxyphenyl (B3050149) group relative to the pentanenitrile chain, which could be critical for its interaction with biological targets or its packing in a solid state. A conformational analysis of related methoxyphenyl compounds has been performed to understand their receptor binding affinity, highlighting the importance of such studies. nih.gov
Applications of 2 4 Methoxyphenyl Pentanenitrile in Chemical Research and Industrial Processes
Role as a Key Synthetic Intermediate for Complex Molecules
The true value of a compound like 2-(4-Methoxyphenyl)pentanenitrile in organic chemistry is often realized in its function as an intermediate—a stepping stone in a multi-step synthesis of a more complex target molecule. The nitrile group (–C≡N) is a particularly useful functional group, as it can be converted into various other functionalities, including amines, carboxylic acids, and ketones.
Research has shown that nitrile-containing compounds are pivotal in constructing complex molecular architectures. For instance, derivatives of pentanenitrile serve as crucial precursors in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The synthesis of the narcotic analgesic methadone, for example, proceeds through a key intermediate, 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. google.com This precursor is prepared by the reaction of diphenylacetonitrile (B117805) with 1-(dimethylamino)-2-halopropane, showcasing the importance of a pentanenitrile structure in building a complex, multi-functional drug molecule. google.com
Similarly, patent literature describes the synthesis of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, where a related intermediate, 2-(4-methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile, is employed. google.com This highlights how the methoxyphenyl-nitrile scaffold serves as a foundational element for assembling intricate structures. The general utility of nitriles is further demonstrated in multicomponent reactions like the Strecker reaction, which produces α-amino nitriles that can be hydrolyzed to form α-amino acids, the fundamental building blocks of proteins. nih.gov
The synthesis of complex molecules often involves the strategic transformation of functional groups. The following table illustrates examples where nitrile-containing intermediates, similar in structure to this compound, are used to build more complex molecules.
| Intermediate Type | Synthetic Target | Application Area | Source(s) |
| Phenyl/Diphenyl Pentanenitrile | Methadone | Pharmaceutical | google.com |
| (4-Methoxyphenyl) Nitrile Derivative | 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol | Pharmaceutical Intermediate | google.com |
| α-Amino Nitrile | α-Amino Acids | General Synthetic Chemistry | nih.gov |
| 2,3-Bis(4-methoxyphenyl)-2-pentenenitrile | Drugs and Functional Materials | Pharmaceuticals, Materials Science |
These examples underscore the strategic importance of nitrile intermediates. They provide a robust and versatile platform for chemists to access a wide range of complex molecules for various applications, from medicine to materials science. illinois.edu
Precursor in the Synthesis of Specialty Chemicals (e.g., for materials science applications, excluding properties)
Beyond its role in constructing complex single molecules like pharmaceuticals, this compound and its analogs are valuable precursors for specialty chemicals, particularly those designed for materials science. The combination of the aromatic methoxyphenyl group and the reactive nitrile functionality allows for the synthesis of molecules with specific electronic and structural features.
A closely related compound, 4-Methoxyphenylacetonitrile (B141487) (which lacks the propyl group of the target molecule), is a well-established starting material in this field. sigmaaldrich.com It is used as a reagent in condensation reactions with aromatic aldehydes to produce α-p-methoxyphenylcinnamonitriles. orgsyn.org These α,β-unsaturated nitriles, also known as cyanostilbenes, are investigated for various applications in materials science. sigmaaldrich.com
For example, research into 2-(4-Methoxyphenyl)-3-phenylacrylonitrile, a substituted acrylonitrile (B1666552) derivative, highlights its utility in the development of fluorescent materials. Another derivative, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, has been synthesized as a novel dipolarophile for the construction of bioactive heterocycles, which are themselves a class of specialty chemicals. researchgate.net
The following table summarizes the synthesis of various specialty chemicals from methoxyphenylacetonitrile precursors.
| Precursor | Reagents | Product Class | Application Area | Source(s) |
| 4-Methoxyphenylacetonitrile | Aromatic Aldehydes | α-p-Methoxyphenylcinnamonitriles | Materials Science | orgsyn.org |
| 4-Methoxyphenylacetonitrile | Benzaldehyde | 2-(4-Methoxyphenyl)-3-phenylacrylonitrile | Fluorescence Applications | |
| 4-Methoxyphenylacetonitrile | 3,4,5-Trimethoxybenzaldehyde (B134019) | Dipolarophile for Heterocycles | Specialty Synthesis | researchgate.net |
| 2,3-Bis(4-methoxyphenyl)-2-pentenenitrile | (Self) | Precursor to Functional Materials | Materials Science |
These synthetic pathways demonstrate how the core structure of this compound can be leveraged to create a diverse array of specialty chemicals tailored for specific, high-value applications.
Utilization in Ligand Design and Catalysis Research
In the field of catalysis, the design of effective ligands to coordinate with metal centers is paramount. Ligands modulate the steric and electronic environment of a metal catalyst, thereby controlling its activity, selectivity, and stability. Organic molecules containing nitrile groups, such as this compound, possess features that make them potential candidates for ligand design.
The nitrile group (–C≡N) has a lone pair of electrons on the nitrogen atom and an accessible π-system, allowing it to coordinate to transition metals. While specific research on this compound as a ligand is not widely documented, the principles of coordination chemistry suggest its potential. The methoxyphenyl group can also be further functionalized to fine-tune the electronic properties of the potential ligand.
The importance of organic molecules as ligands is well-established, with classes like N-heterocyclic carbenes (NHCs) playing a significant role in the development of highly active and selective catalysts for a broad range of organic reactions. mdpi.com The continuous search for new ligand scaffolds is a major driver of research in organic and organometallic chemistry.
Furthermore, catalysis is often essential for the synthesis of nitrile compounds themselves. For example, phase-transfer catalysts such as tetrabutylammonium (B224687) salts have been shown to be highly effective in promoting the reaction between diphenylacetonitrile and 1-dimethylamino-2-halopropane to form a pentanenitrile derivative. google.com In other instances, copper(I) iodide has been used to catalyze asymmetric three-component (A3) coupling reactions to produce chiral propargylamines, showcasing the role of metal catalysts in forming complex molecules from simpler precursors. sigmaaldrich.com These examples highlight the symbiotic relationship between catalysis and nitrile chemistry, where nitriles can be both products of catalytic reactions and potential components of future catalytic systems.
Application in Analytical Method Development and Reference Standards
The use of any chemical compound in research or industrial processes necessitates the development of reliable analytical methods to confirm its identity, purity, and concentration. This compound is no exception and serves as a reference standard for these purposes.
The commercial availability of this compound from chemical suppliers enables its use as a primary reference material. chemicalbook.com When this compound is synthesized in a laboratory or used as a reactant, its presence and purity must be verified. This is typically achieved using a suite of standard analytical techniques:
Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate the compound from starting materials, byproducts, and solvents, allowing for quantification of its purity.
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms. Infrared (IR) spectroscopy is used to identify functional groups, with the nitrile group exhibiting a characteristic sharp absorption band. Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, further confirming the compound's identity.
For many specialized research chemicals, suppliers provide the material with the expectation that the buyer will perform their own analytical confirmation. sigmaaldrich.com Therefore, having access to a pure sample of this compound as a reference standard is crucial for calibrating instruments, validating analytical methods, and ensuring the accuracy and reproducibility of experimental results. The development of robust analytical methods is also a critical step in scaling up a chemical process from the laboratory to industrial production, as described in patents for complex active pharmaceutical ingredients. google.com
Future Perspectives and Emerging Research Directions for 2 4 Methoxyphenyl Pentanenitrile
Development of Novel and Highly Efficient Catalytic Systems for its Synthesis and Derivatization
The synthesis of 2-(4-methoxyphenyl)pentanenitrile and its analogues is a key area for future research, with a strong focus on developing catalytic systems that offer high efficiency, selectivity, and sustainability. A primary objective is the enantioselective synthesis to control the stereochemistry at the α-carbon, which is crucial for applications where chirality influences function.
Future efforts will likely concentrate on several classes of catalysts. Chiral organocatalysts, such as cinchona alkaloid derivatives and chiral phosphoric acids, represent a promising avenue. researchgate.net Chiral phosphoric acids, for instance, have been successfully employed in the atroposelective synthesis of N-aryl 1,2,4-triazoles through asymmetric cyclodehydration, demonstrating their potential to control stereochemistry in complex molecular environments. nih.gov The development of catalysts with increased steric bulk around the chiral core could be key to achieving high enantiodivergence and selectivity. nih.gov
Transition metal catalysis also presents significant opportunities. Nickel-catalyzed cyanation of aryl halides, particularly using photochemically enabled methods, offers a modern and safer alternative to traditional cyanide salts. organic-chemistry.orgnih.gov Mechanistic studies suggest these reactions can proceed through a Ni(I)/Ni(III) catalytic cycle initiated by light, a process that is effective for a wide range of aryl halides. organic-chemistry.org Adapting such methods for the asymmetric alkylation of (4-methoxyphenyl)acetonitrile would be a significant step forward. Furthermore, phase-transfer catalysis, which has been used for the synthesis of related diphenyl-pentanenitrile structures, provides a scalable and robust method for industrial applications. google.com The exploration of novel phase-transfer agents and reaction conditions could lead to improved yields and selectivities.
The table below summarizes potential catalytic systems for future exploration.
| Catalyst Type | Potential Application | Key Advantages | Relevant Research |
| Chiral Phosphoric Acids | Enantioselective synthesis and derivatization | High stereocontrol, metal-free conditions | nih.gov |
| Chiral Metal Complexes | Asymmetric cyanation and alkylation | High turnover, diverse reactivity | researchgate.net |
| Nickel-Photoredox Catalysts | Cyanation and cross-coupling reactions | Mild conditions, use of safer cyanating agents | organic-chemistry.orgnih.gov |
| Phase-Transfer Catalysts | Scalable synthesis via alkylation | Industrial applicability, operational simplicity | google.com |
| Enzyme Catalysis (EREDs) | Asymmetric C-alkylation | High stereoselectivity, environmentally benign | nih.gov |
Future research will also likely explore catalyst-free systems, where the solvent and reaction conditions are optimized to promote the desired transformation, reducing cost and environmental impact. organic-chemistry.org
Exploration of New Reactivity Patterns and Multi-Component Reactions
The structural features of this compound, namely the activated α-proton and the nitrile group, make it an ideal candidate for exploring new reactivity patterns and for use in multicomponent reactions (MCRs). MCRs are highly efficient processes that combine three or more reactants in a single step to form complex products, offering significant advantages in terms of atom economy and operational simplicity. organic-chemistry.orgnih.gov
A major area of future research will be the integration of this compound or its precursor, 4-methoxyphenylacetonitrile (B141487), into well-established MCRs. sigmaaldrich.comorgsyn.org The Ugi and Passerini reactions are prime candidates. wikipedia.orgorganic-chemistry.org In a Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. wikipedia.org By using a derivative of this compound as the carboxylic acid or amine component, novel peptidomimetic scaffolds could be rapidly assembled. organic-chemistry.orgmdpi.com Similarly, the Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, could be adapted to create diverse α-acyloxy amides. organic-chemistry.orgwikipedia.org Recent work has even demonstrated a Passerini four-component reaction by incorporating CO2 as a reactant, opening up further possibilities for creating α-carbonate-amides. rsc.org
Beyond established MCRs, research will focus on discovering entirely new reactivity patterns. The condensation of phenylacetonitrile (B145931) with 4-methoxybenzaldehyde (B44291) has been shown to yield various products resulting from phenyl or nitrile group migration, highlighting the complex reactivity that can be accessed. rsc.org Exploring the reaction of the carbanion derived from this compound with a variety of electrophiles could unveil novel synthetic pathways. Investigations into reactions with unconventional partners, such as arynes in Passerini-type reactions, could lead to the synthesis of unique molecular architectures. nih.gov
The following table outlines potential MCRs where this compound or its precursors could be utilized.
| Multicomponent Reaction | Reactants | Potential Product Class |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylaminoamides, Peptidomimetics |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amides |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones |
| Gewald Reaction | α-Hydroxyketone, Active Methylene (B1212753) Nitrile, Sulfur | Polysubstituted Thiophenes |
The development of these reactions will not only expand the chemical space accessible from this starting material but also provide powerful tools for the creation of libraries of complex molecules for screening purposes.
Integration into Advanced Automated Synthesis and High-Throughput Experimentation Platforms
The future of chemical synthesis and discovery is increasingly tied to automation and high-throughput experimentation (HTE). These technologies enable the rapid screening of a vast number of reaction conditions, catalysts, and substrates, dramatically accelerating the pace of research. researchgate.net Integrating the synthesis and derivatization of this compound into these platforms is a critical future direction.
Automated continuous flow synthesis offers a powerful method for optimizing reaction conditions and for the scalable production of the target compound and its derivatives. ontosight.ai Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and greater consistency compared to batch processes. This approach is particularly well-suited for photochemical reactions, such as the Ni-catalyzed cyanations mentioned previously, and for multi-step sequences where intermediates are generated and used in-situ. rsc.org
HTE platforms, often utilizing 96-well or 384-well plates, are ideal for catalyst screening and reaction optimization. wikipedia.orgrsc.org For the synthesis of this compound, an HTE approach could be used to rapidly evaluate a wide array of chiral catalysts, solvents, and bases to identify optimal conditions for enantioselectivity. researchgate.net Similarly, for exploring new reactivity, HTE can be used to screen libraries of reactants in multicomponent reactions, quickly identifying successful combinations and novel scaffolds. The large datasets generated by HTE are also highly suitable for analysis with machine learning algorithms, which can help identify complex relationships between reaction parameters and outcomes, further accelerating the discovery process. researchgate.net
The benefits of integrating these platforms are summarized below:
| Technology | Application for this compound | Key Advantages |
| Automated Flow Synthesis | Optimization of synthesis; Scalable production; Multi-step sequences | Precise control, enhanced safety, scalability, reproducibility |
| High-Throughput Experimentation (HTE) | Catalyst screening; Reaction condition optimization; MCR discovery | Speed, miniaturization, large dataset generation |
| Machine Learning | Analysis of HTE data; Prediction of optimal conditions; In-silico compound design | Accelerated discovery, deeper understanding of reaction space |
By embracing these advanced technologies, researchers can overcome many of the bottlenecks in traditional synthetic chemistry, enabling the efficient exploration and exploitation of the chemistry of this compound.
In-depth Mechanistic Studies Using Advanced Spectroscopic and Computational Techniques
A deep understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. Future research on this compound will heavily rely on the synergy between advanced spectroscopic techniques and computational chemistry to elucidate the intricate details of its formation and subsequent reactions.
In-situ spectroscopic methods, such as ReactIR (FTIR) and Raman spectroscopy, will be invaluable for monitoring reactions in real-time. These techniques can provide information on the formation and consumption of reactants, intermediates, and products, helping to identify transient species and determine reaction kinetics. This is particularly important for understanding complex catalytic cycles and multicomponent reactions where multiple elementary steps occur sequentially or in parallel. rsc.org
Computational chemistry, particularly Density Functional Theory (DFT), will play a crucial role in complementing experimental findings. nih.govorganic-chemistry.org DFT calculations can be used to:
Model Reaction Pathways: By calculating the energies of reactants, transition states, and intermediates, researchers can map out the most likely reaction mechanism. This can help explain observed product distributions and stereoselectivities. organic-chemistry.org
Analyze Catalyst-Substrate Interactions: Computational models can provide detailed insights into how a catalyst activates a substrate. For example, in the asymmetric synthesis of N-aryl 1,2,4-triazoles, DFT calculations helped to rationalize how a chiral phosphoric acid catalyst controls enantioselectivity through specific non-covalent interactions in the transition state. nih.gov
Predict Reactivity: Global and local reactivity descriptors derived from DFT can predict the most reactive sites on a molecule, guiding the design of new reactions. organic-chemistry.org
Interpret Spectroscopic Data: Theoretical calculations of vibrational frequencies (IR, Raman) and NMR chemical shifts can aid in the assignment of experimental spectra, confirming the structures of newly synthesized compounds and intermediates. nih.gov
The combination of these advanced techniques will allow for a comprehensive understanding of the factors that govern the reactivity and selectivity of this compound. This knowledge will be instrumental in the rational design of new catalysts and reaction conditions, moving beyond empirical screening towards a more predictive and efficient approach to chemical synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
